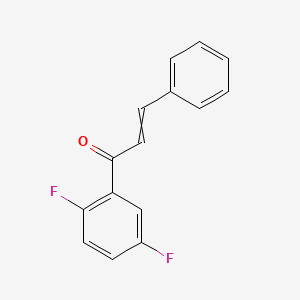
(Z)-2,3-dichloro-3-(4-methoxybenzylsulfonyl)-N-(6-methoxypyridin-3-yl)acrylamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Z)-2,3-dichloro-3-(4-methoxybenzylsulfonyl)-N-(6-methoxypyridin-3-yl)acrylamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structural features, including the presence of dichloro, methoxybenzylsulfonyl, and methoxypyridinyl groups, which contribute to its distinct chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2,3-dichloro-3-(4-methoxybenzylsulfonyl)-N-(6-methoxypyridin-3-yl)acrylamide typically involves multiple steps, starting from readily available starting materials. The key steps in the synthetic route include:
Formation of the acrylamide backbone: This involves the reaction of an appropriate acrylamide precursor with chlorinating agents to introduce the dichloro groups.
Introduction of the methoxybenzylsulfonyl group: This step involves the sulfonylation of the intermediate compound using methoxybenzylsulfonyl chloride under basic conditions.
Attachment of the methoxypyridinyl group: The final step involves the coupling of the intermediate with a methoxypyridinyl derivative under suitable conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions to streamline the process.
Análisis De Reacciones Químicas
Types of Reactions
(Z)-2,3-dichloro-3-(4-methoxybenzylsulfonyl)-N-(6-methoxypyridin-3-yl)acrylamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: The dichloro groups can be substituted with other nucleophiles to form a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Aplicaciones Científicas De Investigación
(Z)-2,3-dichloro-3-(4-methoxybenzylsulfonyl)-N-(6-methoxypyridin-3-yl)acrylamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have potential as a biochemical probe or inhibitor in various biological assays.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It can be used in the development of new materials or as an intermediate in the production of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of (Z)-2,3-dichloro-3-(4-methoxybenzylsulfonyl)-N-(6-methoxypyridin-3-yl)acrylamide involves its interaction with specific molecular targets and pathways. The compound may act by:
Binding to enzymes or receptors: This can inhibit or modulate their activity.
Interfering with cellular processes: It may affect processes such as signal transduction, gene expression, or protein synthesis.
Comparación Con Compuestos Similares
Similar Compounds
(Z)-2,3-dichloro-3-(4-methoxybenzylsulfonyl)-N-(6-methoxypyridin-3-yl)acrylamide: shares similarities with other sulfonyl-containing acrylamides and pyridinyl derivatives.
Uniqueness
- The unique combination of dichloro, methoxybenzylsulfonyl, and methoxypyridinyl groups in this compound distinguishes it from other compounds, providing it with distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C17H16Cl2N2O5S |
|---|---|
Peso molecular |
431.3 g/mol |
Nombre IUPAC |
2,3-dichloro-3-[(4-methoxyphenyl)methylsulfonyl]-N-(6-methoxypyridin-3-yl)prop-2-enamide |
InChI |
InChI=1S/C17H16Cl2N2O5S/c1-25-13-6-3-11(4-7-13)10-27(23,24)16(19)15(18)17(22)21-12-5-8-14(26-2)20-9-12/h3-9H,10H2,1-2H3,(H,21,22) |
Clave InChI |
ZXUIHBQNPSDKNZ-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)CS(=O)(=O)C(=C(C(=O)NC2=CN=C(C=C2)OC)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![methyl 3-ethenyl-4-[3-[3-ethenyl-5-methoxycarbonyl-2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydro-2H-pyran-4-yl]-4-oxobut-2-enyl]-2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydro-2H-pyran-5-carboxylate](/img/structure/B15146024.png)

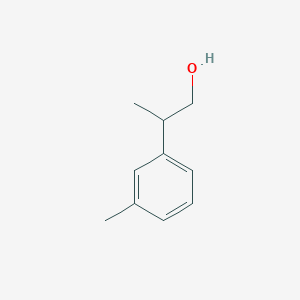
![(S)-2-Amino-2-(benzo[D][1,3]dioxol-5-YL)acetic acid](/img/structure/B15146059.png)
![8-[(1E)-3-Hydroxy-3-methylbut-1-EN-1-YL]-7-methoxychromen-2-one](/img/structure/B15146074.png)
![(7-Methoxy-benzo[1,3]dioxol-5-ylmethyl)-hydrazine](/img/structure/B15146076.png)
![(2R,3R,4S)-4-(1,3-benzodioxol-5-yl)-1-[2-(dibutylamino)-2-oxoethyl]-2-(4-methoxyphenyl)pyrrolidine-3-carboxylic acid;sulfane](/img/structure/B15146082.png)
![(4S,5S,6R,10R,12R,14R)-4,5,6-trihydroxy-3,7,11,11,14-pentamethyltetracyclo[7.5.1.01,5.010,12]pentadeca-2,7-dien-15-one](/img/structure/B15146086.png)
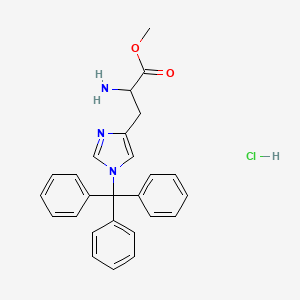

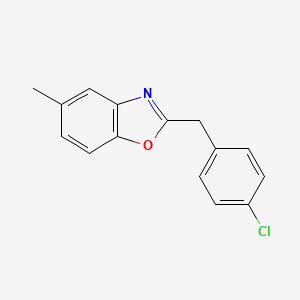
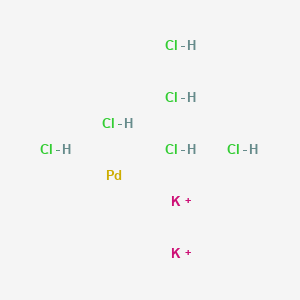
![acetic acid;N-[1-[[1-[[1-[[1-[[1-[[1-[[1-[2-[(carbamoylamino)carbamoyl]pyrrolidin-1-yl]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-[(2-methylpropan-2-yl)oxy]-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide](/img/structure/B15146110.png)
